molecular formula C18H15N3O2S B10998245 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10998245
M. Wt: 337.4 g/mol
InChI Key: DUDMBXWKMKDKME-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring fused with a thiazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of benzofuran, thiazole, and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran derivatives with thiazole and pyridine moieties. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux conditions in polar solvents like ethanol or dimethylformamide.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported at levels comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)5
A549 (lung cancer)10

These results indicate a promising avenue for the development of new anticancer therapies based on this compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzofuran-thiazole compounds. The specific compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that modifications in the thiazole ring significantly impacted activity, highlighting structure-activity relationships (SAR) that could guide future syntheses.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer mechanisms of the compound on MCF-7 cells. Flow cytometry analyses revealed that treatment with the compound led to increased annexin V positivity, indicating apoptosis. Further analysis showed activation of caspase pathways, which are crucial in mediating programmed cell death.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15N3O2S/c22-17(10-12-1-2-14-5-8-23-16(14)9-12)21-18-20-15(11-24-18)13-3-6-19-7-4-13/h1-4,6-7,9,11H,5,8,10H2,(H,20,21,22)

InChI Key

DUDMBXWKMKDKME-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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